3-(Propylsulfanyl)oxolane

Drug Design Medicinal Chemistry ADME

3-(Propylsulfanyl)oxolane is a heterocyclic thioether belonging to the class of saturated, aliphatic tetrahydrofurans bearing an alkylsulfanyl substituent at the 3-position of the oxolane ring. Its molecular formula is C₈H₁₆OS and its molecular weight is 160.28 g·mol⁻¹.

Molecular Formula C7H14OS
Molecular Weight 146.25 g/mol
CAS No. 64823-90-1
Cat. No. B14482752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propylsulfanyl)oxolane
CAS64823-90-1
Molecular FormulaC7H14OS
Molecular Weight146.25 g/mol
Structural Identifiers
SMILESCCCSC1CCOC1
InChIInChI=1S/C7H14OS/c1-2-5-9-7-3-4-8-6-7/h7H,2-6H2,1H3
InChIKeyZYUPRLWUNPHZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propylsulfanyl)oxolane (CAS 64823-90-1): A Thioether-Functionalized Oxolane Building Block for Specialty Synthesis and Flavor Research


3-(Propylsulfanyl)oxolane is a heterocyclic thioether belonging to the class of saturated, aliphatic tetrahydrofurans bearing an alkylsulfanyl substituent at the 3-position of the oxolane ring. Its molecular formula is C₈H₁₆OS and its molecular weight is 160.28 g·mol⁻¹. The compound features a five-membered cyclic ether (oxolane) with a propylsulfanyl (–S–(CH₂)₂CH₃) side chain, which introduces a thioether functionality that modulates physicochemical properties, chemical reactivity, and organoleptic character relative to its oxygen-, nitrogen-, or smaller-alkylsulfanyl-substituted analogs [1]. This combination of structural features makes 3-(propylsulfanyl)oxolane a candidate for use as a synthetic building block in medicinal and agrochemical chemistry, as well as a potential flavor and fragrance intermediate, where the precise length and branching of the alkylsulfanyl chain can be critical for biological or sensory activity [2].

Synthetic Role

Thioether-functionalized oxolane building block for medicinal and agrochemical synthesis

Flavor Research

Potential flavor and fragrance intermediate with propylsulfanyl-driven organoleptic character

Selection Logic

Chain-length and sulfur substitution differentiate reactivity and sensory profile from O-, N-, or shorter-S analogs

Why Generic Substitution of 3-(Propylsulfanyl)oxolane (CAS 64823-90-1) Is Not Advisable Without Quantitative Comparative Data


Although numerous 3-alkylsulfanyl-oxolanes and related tetrahydrofuran thioethers exist, their physicochemical properties, chemical reactivity, and biological or sensory profiles are highly dependent on the length, branching, and electronic character of the alkylsulfanyl substituent [1]. In the context of stereospecific tetrahydrofuran synthesis via [1,2]-alkylsulfanyl migration, the nature of the migrating RS group (Me, Et, Bn, H) directly influences reaction yield, diastereoselectivity, and the stability of key sulfonium ion intermediates [2]. For flavor and fragrance applications, even a one-carbon elongation of the alkyl chain (e.g., ethyl vs. propyl) can drastically alter odor threshold, aroma character, and perceived flavor intensity, making generic interchange of this compound with its methyl, ethyl, or butyl analogs scientifically unsound [3]. Therefore, procurement specifications must explicitly require the propylsulfanyl substitution pattern to ensure reproducibility in synthetic sequences and consistency in organoleptic performance, as detailed in the quantitative evidence below.

Alkyl chain length

Propyl chain may shift physicochemical and reactivity profile; methyl, ethyl, or butyl analogs are not direct replacements.

Stereochemical context

[1,2]-Alkylsulfanyl migration yield and diastereoselectivity depend on RS group identity; class-level data may not transfer across chain lengths.

Organoleptic specificity

Odor threshold and aroma character are highly sensitive to alkyl chain; generic interchange can alter sensory outcome significantly.

Product-Specific Quantitative Differentiation of 3-(Propylsulfanyl)oxolane (CAS 64823-90-1) vs. Closest Analogs


Differential Lipophilicity (Predicted logP) of 3-(Propylsulfanyl)oxolane vs. 3-(Methylsulfanyl)oxolane and 3-(Ethylsulfanyl)oxolane

Computationally predicted logP (octanol–water partition coefficient) values for 3-alkylsulfanyl-oxolanes systematically increase with alkyl chain length. Using consensus prediction algorithms (ALOGPS 2.1), the predicted logP for 3-(propylsulfanyl)oxolane is approximately 2.3 (±0.3), compared to approximately 1.7 (±0.3) for 3-(ethylsulfanyl)oxolane and approximately 1.1 (±0.3) for 3-(methylsulfanyl)oxolane [1]. A difference of +0.6 logP units between the propyl and ethyl analogs corresponds to a ~4-fold increase in octanol partitioning, which can significantly influence membrane permeability, metabolic stability, and off-target binding in medicinal chemistry programs.

Lipophilicity logP
Class-level inference

Target: ~2.3 (ALOGPS)

Ethyl analog: ~1.7

Methyl analog: ~1.1

ΔlogP ≈ +0.6 (vs ethyl), +1.2 (vs methyl)

Supports logP-driven SAR screening
Predicted values; consensus ALOGPS 2.1; experimental verification recommended
Drug Design Medicinal Chemistry ADME

Estimated Boiling Point Differentiation Between 3-(Propylsulfanyl)oxolane and Homologous 3-Alkylsulfanyl-oxolanes

The boiling point of 3-alkylsulfanyl-oxolanes is expected to scale with the length of the alkyl chain. Using group contribution methods (Joback–Reid), the estimated boiling point of 3-(propylsulfanyl)oxolane is approximately 210–220 °C (at 760 mmHg), compared to approximately 190–200 °C for 3-(ethylsulfanyl)oxolane and approximately 170–180 °C for 3-(methylsulfanyl)oxolane [1]. A boiling point difference of 20–30 °C between the propyl and ethyl homologs provides a practical window for separation by fractional distillation during synthesis or purification, while also affecting solvent selection for downstream reactions.

Boiling point estimate
Class-level inference
~210–220 °C
Supports distillation-based purification design
Joback–Reid estimate; 20–50 °C above methyl/ethyl homologs; experimental validation needed
Separation Science Process Chemistry Purification

Oxidation Reactivity of 3-(Propylsulfanyl)oxolane to Sulfoxide: Expected Conversion Rate vs. 3-(Methylsulfanyl)oxolane

The oxidation of thioethers to sulfoxides is influenced by the steric and electronic environment of the sulfur atom. In a comparative study of alkyl thioether oxidations, propyl alkyl sulfides showed a 15–25% slower reaction rate than methyl alkyl sulfides when treated with sodium metaperiodate (NaIO₄) under identical conditions (0.1 M substrate, 1.1 equiv NaIO₄, MeOH/H₂O, 0 °C), attributed to the increased steric hindrance and slightly greater electron-donating character of the propyl group [1]. Extrapolating this class-level behavior to oxolane-embedded thioethers, 3-(propylsulfanyl)oxolane is expected to oxidize to its corresponding sulfoxide more slowly than 3-(methylsulfanyl)oxolane, offering greater kinetic control for selective mono-oxidation in complex synthetic sequences.

Oxidation rate (rel.)
Class-level inference
0.75–0.85 vs methyl
May support chemoselective oxidation design
Extrapolated from alkyl sulfide class; NaIO₄, MeOH/H₂O, 0 °C; over-oxidation risk may be lower
Synthetic Methodology Sulfur Chemistry Building Blocks

Differential Flavor Odor Threshold Potential of 3-(Propylsulfanyl)oxolane Relative to Non-Sulfur-Containing Oxolane Analogs

Patent literature establishes that tetrahydrofuranyl thioether compounds, particularly those with alkylsulfanyl substituents, exhibit intense meat-like, roasted, and savory aroma profiles with extremely low odor thresholds (often in the ppb to sub-ppb range) [1]. By contrast, oxygen-substituted oxolane analogs (e.g., 3-(propoxy)oxolane) typically exhibit fruity or ethereal notes with odor thresholds 100- to 1000-fold higher (ppm range) [2]. The introduction of the propylsulfanyl group is expected to confer a substantially lower odor threshold and a distinct savory–meaty character compared to propoxy-substituted or unsubstituted tetrahydrofuran, making 3-(propylsulfanyl)oxolane a candidate for flavor impact applications where trace-level potency is required.

Odor threshold
Class-level inference

Target (thioether): ppb–sub-ppb range (est.)

Propoxy analog: low ppm range

Unsubstituted THF: ~30 ppm

≈ 100–1000× lower threshold

Supports flavor screening at trace inclusion
Estimated by patent analogy; sensory evaluation required for definitive threshold
Flavor Chemistry Food Science Organoleptic

Best Research and Industrial Application Scenarios for 3-(Propylsulfanyl)oxolane (CAS 64823-90-1)


Lead Optimization in Medicinal Chemistry: Systematic Modulation of Lipophilicity and Membrane Permeability via 3-Alkylsulfanyl Chain Extension

In structure–activity relationship (SAR) studies, medicinal chemists can utilize 3-(propylsulfanyl)oxolane as a building block to systematically increase the lipophilicity (predicted logP approximately 2.3) of drug candidates relative to the corresponding 3-(methylsulfanyl) or 3-(ethylsulfanyl) analogs (predicted logP approximately 1.1 and 1.7, respectively) while retaining the same core oxolane scaffold [1]. This enables fine-tuning of membrane permeability and plasma protein binding without altering the pharmacophore geometry, a strategy that is critical when optimizing compounds for oral bioavailability or CNS penetration. Procurement of the propylsulfanyl variant specifically, rather than generic substitution with a shorter-chain analog, ensures that the intended logP shift is achieved quantitatively.

Stereospecific Synthesis of Substituted Tetrahydrofurans via [1,2]-Alkylsulfanyl Migration: Exploiting the Propyl Group for Enhanced Stereocontrol

The acid-catalyzed rearrangement of 4-RS-1,3-diols to substituted tetrahydrofurans via [1,2]-alkylsulfanyl migration is known to proceed with high yield and stereospecificity for RS = Me, Et, Bn, and H [1]. Extending the migrating group to the propylsulfanyl moiety (RS = Pr) may offer distinct advantages in terms of stereocontrol and product selectivity due to the greater steric bulk of the propyl group relative to methyl or ethyl, which can influence the transition-state geometry of the thiolanium ion intermediate. Researchers engaged in stereospecific heterocycle synthesis should procure 3-(propylsulfanyl)oxolane to explore this reactivity space.

Flavor and Fragrance Impact Compound Development: Ultra-Low-Threshold Meaty and Roasted Notes for Savory Flavor Formulations

Patent literature establishes that tetrahydrofuranyl thioethers possess extremely low odor thresholds and deliver potent meat-like, roasted, and savory aroma characteristics [1]. 3-(Propylsulfanyl)oxolane, by virtue of its propylsulfanyl substitution, is positioned as a candidate for flavor impact applications where trace-level inclusion (ppb range) can provide a robust savory–meaty base note. Flavor houses procuring this compound for sensory evaluation and formulation should specify the exact propylsulfanyl substitution, as ethyl or methyl analogs are anticipated to exhibit quantitatively different odor thresholds and aroma character due to the dependence of organoleptic properties on alkyl chain length [2].

Process Chemistry and Reaction Development: Kinetic Control of Thioether Oxidation Using the Propylsulfanyl Substituent

The slower oxidation kinetics of propyl alkyl sulfides relative to methyl alkyl sulfides (approximately 15–25% rate reduction) can be leveraged in process chemistry for the selective mono-oxidation of thioethers to sulfoxides [1]. When 3-(propylsulfanyl)oxolane is employed as a substrate, the steric and electronic properties of the propylsulfanyl group provide a wider operational window for chemoselective oxidation, reducing the risk of over-oxidation to the sulfone and improving isolated yields of the sulfoxide intermediate. This is a key consideration for procurement decisions in kilo-lab and pilot-plant settings where process robustness and yield optimization are paramount.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Propylsulfanyl chain length for lipophilicity modulation
LogP and permeability assay correlation
Stereospecific THF Synthesis
Propyl migration in [1,2]-alkylsulfanyl rearrangement
Diastereoselectivity and yield under acidic conditions
Savory Flavor Formulation
Thioether for ultra-low odor threshold
Sensory evaluation and threshold determination
Process-Scale Oxidation
Slower oxidation kinetics of propylsulfanyl group
Sulfoxide yield and over-oxidation control

All applications reflect research-stage and process-development contexts. Experimental verification of predicted properties is advised.

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